![molecular formula C18H20ClNO3 B5819358 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide
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Overview
Description
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide, also known as CDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative that contains a chloro and dimethoxyphenyl group, which makes it a unique molecule with interesting properties. In
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide is not fully understood, but it is believed to act by binding to specific receptors in cells. In cancer cells, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has been shown to induce apoptosis by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. In the brain, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has been shown to bind to dopamine receptors and modulate their activity.
Biochemical and Physiological Effects:
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has several biochemical and physiological effects, including inhibition of cancer cell growth, modulation of dopamine receptor activity, and induction of apoptosis. In addition, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide in lab experiments is its high purity and yield. In addition, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide is a relatively stable compound that can be stored for long periods of time. However, one limitation of using 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide, including the development of new drugs that target specific receptors, the study of its potential applications in pain and inflammation, and the investigation of its mechanism of action in cancer cells. In addition, the synthesis of new derivatives of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide may lead to the discovery of compounds with even more potent biological activity.
Conclusion:
In conclusion, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide is a unique chemical compound with potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have several biochemical and physiological effects. While there are some limitations to using 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide in lab experiments, its potential applications in cancer research, neuropharmacology, and drug discovery make it an interesting compound to study.
Synthesis Methods
The synthesis method of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide involves several steps, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine to produce 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide. The yield of this reaction is typically high, and the purity of the final product can be achieved through recrystallization.
Scientific Research Applications
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has been used in several scientific research applications, including cancer research, neuropharmacology, and drug discovery. In cancer research, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuropharmacology, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has been used as a tool to study the role of dopamine receptors in the brain. In drug discovery, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has been used as a lead compound to develop new drugs that target specific receptors.
properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12-4-6-14(15(19)10-12)18(21)20-9-8-13-5-7-16(22-2)17(11-13)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXREKGWIKGTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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